molecular formula C7H9NO2S B13968994 Methyl (thiophen-3-ylmethyl)carbamate

Methyl (thiophen-3-ylmethyl)carbamate

Cat. No.: B13968994
M. Wt: 171.22 g/mol
InChI Key: KYIQCZWCMHKBAU-UHFFFAOYSA-N
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Description

Methyl (thiophen-3-ylmethyl)carbamate is a chemical compound that belongs to the class of carbamates, which are esters of carbamic acid. This compound features a thiophene ring, a five-membered aromatic ring containing sulfur, attached to a carbamate group via a methyl bridge. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (thiophen-3-ylmethyl)carbamate can be achieved through various methods. One common approach involves the reaction of thiophen-3-ylmethanol with methyl isocyanate under mild conditions. This reaction typically requires a catalyst such as dibutyltin dilaurate to proceed efficiently . Another method involves the use of carbamoyl chlorides, which react with thiophen-3-ylmethanol in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (thiophen-3-ylmethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (thiophen-3-ylmethyl)carbamate is unique due to the presence of both the thiophene ring and the carbamate group, which confer distinct chemical and biological properties. The thiophene ring enhances its electronic properties, making it suitable for applications in organic electronics, while the carbamate group contributes to its biological activity as an enzyme inhibitor .

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

methyl N-(thiophen-3-ylmethyl)carbamate

InChI

InChI=1S/C7H9NO2S/c1-10-7(9)8-4-6-2-3-11-5-6/h2-3,5H,4H2,1H3,(H,8,9)

InChI Key

KYIQCZWCMHKBAU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC1=CSC=C1

Origin of Product

United States

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